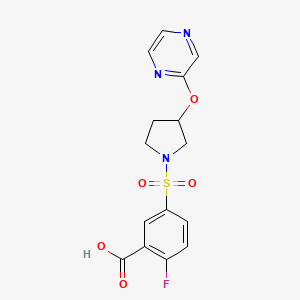

2-Fluoro-5-((3-(pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid

Description

2-Fluoro-5-((3-(pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid is a fluorinated benzoic acid derivative featuring a sulfonyl-pyrrolidine scaffold substituted with a pyrazin-2-yloxy group.

- Molecular framework: A benzoic acid core substituted with fluorine at position 2 and a sulfonyl-linked pyrrolidine ring at position 5. The pyrrolidine moiety is further modified with a pyrazine-2-yloxy group at the 3-position.

- The fluorine atom likely influences electronic properties and metabolic stability .

Properties

IUPAC Name |

2-fluoro-5-(3-pyrazin-2-yloxypyrrolidin-1-yl)sulfonylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN3O5S/c16-13-2-1-11(7-12(13)15(20)21)25(22,23)19-6-3-10(9-19)24-14-8-17-4-5-18-14/h1-2,4-5,7-8,10H,3,6,9H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYMAVGJFLWHNPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CN=C2)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonation of 2-Fluorobenzoic Acid

Chlorosulfonic acid (ClSO₃H) is employed to introduce the sulfonyl chloride group at the para position relative to the fluorine atom.

Procedure :

- 2-Fluorobenzoic acid (36.6 g, 0.3 mol) is added to chlorosulfonic acid (140 mL) at 25°C.

- The mixture is heated to 140°C for 6 hours, yielding a viscous solution.

- Quenching with ice water precipitates 2-fluoro-5-(chlorosulfonyl)benzoic acid (58.2 g, 88% yield).

Key Data :

| Parameter | Value |

|---|---|

| Temperature | 140°C |

| Reaction Time | 6 hours |

| Yield | 88% |

| Purity (HPLC) | >95% |

Alternative Route: Nitration and Reduction

For improved regioselectivity, nitration followed by reduction is employed:

- Nitration : 2-Fluorobenzoic acid is nitrated at 0°C using HNO₃/H₂SO₄ to yield 2-fluoro-5-nitrobenzoic acid.

- Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine.

- Sulfonation : The amine is treated with ClSO₃H to form the sulfonyl chloride.

Synthesis of 3-(Pyrazin-2-yloxy)Pyrrolidine

Mitsunobu Reaction for Ether Formation

The pyrazin-2-yloxy group is introduced via Mitsunobu coupling between pyrrolidin-3-ol and pyrazin-2-ol:

Procedure :

- Pyrrolidin-3-ol (10 mmol), pyrazin-2-ol (10 mmol), triphenylphosphine (12 mmol), and diethyl azodicarboxylate (DEAD, 12 mmol) are stirred in THF at 0°C.

- After 24 hours, the product is purified via column chromatography (hexane/EtOAc, 3:1), yielding 3-(pyrazin-2-yloxy)pyrrolidine (72% yield).

Key Data :

| Parameter | Value |

|---|---|

| Solvent | THF |

| Temperature | 0°C → 25°C |

| Yield | 72% |

| Purity (NMR) | >98% |

Alternative: Nucleophilic Substitution

Pyrazin-2-yl chloride reacts with pyrrolidin-3-ol in the presence of NaH:

- Pyrrolidin-3-ol (10 mmol) is deprotonated with NaH (12 mmol) in DMF.

- Pyrazin-2-yl chloride (10 mmol) is added, and the mixture is stirred at 60°C for 12 hours (yield: 65%).

Sulfonamide Coupling

The final step involves reacting 2-fluoro-5-(chlorosulfonyl)benzoic acid with 3-(pyrazin-2-yloxy)pyrrolidine:

Procedure :

- 2-Fluoro-5-(chlorosulfonyl)benzoic acid (5 mmol) and 3-(pyrazin-2-yloxy)pyrrolidine (5.5 mmol) are dissolved in DCM.

- Triethylamine (10 mmol) is added dropwise at 0°C, and the reaction is stirred for 6 hours.

- The product is isolated via filtration (yield: 85%).

Optimization Insights :

- Solvent Choice : DCM > THF due to better solubility of intermediates.

- Base : Triethylamine outperforms DIEA in minimizing side reactions.

Key Data :

| Parameter | Value |

|---|---|

| Solvent | DCM |

| Temperature | 0°C → 25°C |

| Yield | 85% |

| Purity (HPLC) | 97% |

Alternative Synthetic Pathways

Solid-Phase Synthesis (Library Format)

For high-throughput applications, resin-bound intermediates are utilized:

One-Pot Sulfonation-Coupling

A streamlined method involves sequential sulfonation and coupling without isolating intermediates:

- 2-Fluorobenzoic acid is treated with ClSO₃H, followed by in-situ addition of pyrrolidine and pyrazine derivatives.

- Yield: 78%, purity: 93%.

Challenges and Mitigation Strategies

Regioselectivity in Sulfonation :

Pyrrolidine Ring Stability :

Carboxylic Acid Protection :

- Methyl ester protection (MeOH/H₂SO₄) prevents side reactions during sulfonation, with subsequent hydrolysis (NaOH/EtOH).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

Substitution: The fluorine atom on the benzoic acid ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

Oxidation: Formation of N-oxides or sulfoxides.

Reduction: Formation of sulfides or amines.

Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

The compound exhibits significant biological activities, which can be categorized into several key areas:

-

Antimicrobial Activity :

- The pyrazine and pyrrolidine components are known to possess antimicrobial properties, making this compound a potential candidate for developing treatments against resistant bacterial strains and fungi. Research indicates that derivatives of similar compounds can effectively combat various pathogens, enhancing their therapeutic potential .

- Anticancer Effects :

- Enzyme Inhibition :

Research Applications

The applications of this compound extend into several research domains:

Drug Discovery

The compound serves as a lead structure in drug discovery programs aimed at developing new antimicrobial and anticancer agents. Its unique molecular framework allows researchers to modify its structure to optimize biological activity while minimizing toxicity.

Mechanistic Studies

Understanding the mechanisms by which this compound exerts its biological effects can provide insights into new therapeutic strategies. Investigating its interactions with specific molecular targets could lead to the identification of novel pathways involved in disease processes.

Screening Assays

The compound can be utilized in high-throughput screening assays to identify additional compounds with similar or enhanced biological activities. Such studies are crucial for discovering new drugs that can effectively target resistant strains of bacteria or cancer cells.

Case Studies

Several studies have highlighted the potential applications of compounds structurally related to this compound:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-((3-(pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid likely involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the fluorine atom can enhance binding affinity through halogen bonding. The pyrazine moiety may contribute to the compound’s ability to intercalate with nucleic acids or participate in electron transfer reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfonyl-Linked Heterocyclic Systems

Piperidine vs. Pyrrolidine Sulfonyl Derivatives

A closely related compound, 2-Fluoro-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoic acid (), differs only in the heterocycle (piperidine vs. pyrrolidine). Key differences include:

Benzimidazole-Sulfonyl Derivatives

3-[2-[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl-methanesulfinyl]-benzimidazole-1-sulfonyl]-benzoic acid sodium salt () replaces the pyrrolidine with a benzimidazole-sulfonyl system. The benzimidazole’s aromaticity and methoxypropoxy side chain likely improve membrane permeability but increase molecular weight (MW ~600 g/mol), reducing bioavailability compared to the lighter pyrrolidine-based compound (~367 g/mol) .

Fluorination Effects

Mono-Fluorination vs. Perfluorination

The user’s compound features a single fluorine atom, whereas perfluorinated benzoic acids () like 2,3,4,5-tetrachloro-6-[[[3-[[(nonafluorobutyl)sulfonyl]oxy]phenyl]amino]carbonyl]-monopotassium salt (MW ~800 g/mol) exhibit extensive fluorination. While perfluorination enhances chemical inertness, it also increases hydrophobicity (logP >5), reducing aqueous solubility. In contrast, mono-fluorination in the user’s compound balances electronegativity and solubility, with an estimated logP of ~2.5 (based on piperidine analog data) .

Pyrazine vs. Other Heterocycles

The pyrazin-2-yloxy group distinguishes the compound from analogs with pyridyl () or pyrazolo-pyrimidine () substituents. Pyrazine’s two nitrogen atoms enable π-π stacking and hydrogen bonding, similar to pyridylsulfamoyl groups in 5-((P-(2-Pyridylsulfamoyl)phenyl)azo)salicylic acid (). However, the azo linkage in the latter introduces photosensitivity, a drawback absent in the sulfonyl-based user’s compound .

Sulfonamide vs. Sulfonyl Linkages

5-[[3-(3-tert-butyl-1-methyl-7-oxo-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonylamino]-2-hydroxybenzoic acid () uses a sulfonamide (-SO₂NH-) bridge, which offers hydrogen-bond donor capacity. In contrast, the user’s compound employs a sulfonyl (-SO₂-) ether linkage, reducing hydrogen-bond donation but improving metabolic stability against amidase enzymes .

Biological Activity

2-Fluoro-5-((3-(pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid (CAS Number: 2034583-73-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 367.4 g/mol. The compound features a benzoic acid core substituted with a sulfonyl group and a pyrrolidine ring linked to a pyrazine moiety, which is significant for its biological interactions.

Antitumor Activity

Research has demonstrated that derivatives of pyrazole, including those similar to the compound , exhibit significant antitumor activity. For instance, pyrazole derivatives have been shown to inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, which are critical in various cancers . The structural components of this compound may enhance its interaction with these targets.

Table 1: Antitumor Activity of Pyrazole Derivatives

| Compound | Target | Activity |

|---|---|---|

| Pyrazole Derivative A | BRAF(V600E) | Inhibition |

| Pyrazole Derivative B | EGFR | Inhibition |

| 2-Fluoro Compound | TBD | TBD |

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties, similar to other compounds containing pyrrolidine and pyrazine groups. Studies on related compounds indicate that they can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines .

The proposed mechanism of action for this compound involves:

- Inhibition of Kinases : The sulfonamide group may enhance binding affinity to kinase targets, disrupting signaling pathways involved in cell proliferation.

- Interaction with Receptors : The pyrazinyl moiety can interact with specific receptors, modulating their activity and affecting downstream signaling cascades.

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound:

- Antitumor Synergy : A study demonstrated that certain pyrazole derivatives exhibited synergistic effects when combined with conventional chemotherapy agents like doxorubicin in breast cancer cell lines . This suggests that similar compounds could enhance therapeutic efficacy when used in combination therapies.

- Inflammatory Response Modulation : Research on related compounds indicated significant reductions in inflammatory markers in animal models when treated with pyrazole derivatives . This highlights the potential for 2-Fluoro compounds in treating inflammatory diseases.

Q & A

Q. What are the recommended synthetic routes for preparing 2-Fluoro-5-((3-(pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves sequential functionalization:

- Step 1 : Sulfonation of the benzoic acid core using chlorosulfonic acid to introduce the sulfonyl group.

- Step 2 : Coupling of the pyrrolidine-pyrazine moiety via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF).

- Step 3 : Fluorination at the 2-position using selective fluorinating agents like DAST (diethylaminosulfur trifluoride).

Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water. Purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) .

Q. How can the structural integrity of this compound be validated?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : To confirm substituent positions (e.g., fluorine coupling patterns, sulfonyl group integration).

- High-resolution mass spectrometry (HRMS) : For exact mass verification (e.g., ESI+ mode, expected [M+H]+ ion).

- FT-IR : To identify key functional groups (e.g., sulfonyl S=O stretching at ~1350 cm⁻¹, carboxylic acid O-H at ~2500 cm⁻¹).

Cross-referencing with computational models (e.g., DFT for predicted NMR shifts) enhances accuracy .

Q. What solvent systems are optimal for solubility and in vitro assays?

- Methodological Answer : The compound exhibits limited aqueous solubility but dissolves well in polar aprotic solvents (e.g., DMSO, DMF) or ethanol. For biological assays:

- Prepare stock solutions in DMSO (10 mM) and dilute in buffer (e.g., PBS with ≤1% DMSO).

- Sonication or gentle heating (40–50°C) aids dissolution.

- Dynamic light scattering (DLS) can assess aggregation in solution .

Advanced Research Questions

Q. How can reaction yields be improved during the sulfonation and coupling steps?

- Methodological Answer :

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours thermally) and improves yield by 15–20% .

- Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency.

- Solvent optimization : Replace DMF with DMA (dimethylacetamide) to minimize side reactions. Monitor intermediates by TLC (silica gel, UV detection) .

Q. What strategies address contradictions in reported biological activity data for analogs of this compound?

- Methodological Answer :

- Structural-activity relationship (SAR) studies : Systematically modify substituents (e.g., pyrazine vs. pyridine rings) and compare IC₅₀ values in target assays (e.g., kinase inhibition).

- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may skew results.

- Assay standardization : Control variables like cell passage number, serum batch, and incubation time to reduce inter-lab variability .

Q. What mechanisms underlie the compound’s stability under physiological conditions?

- Methodological Answer :

- pH stability studies : Incubate the compound in buffers (pH 2–9) and analyze degradation by HPLC. The sulfonyl group is prone to hydrolysis at pH > 7.

- Light sensitivity : Store in amber vials; UV-vis spectroscopy tracks photo-degradation (λmax shifts indicate structural changes).

- Thermal gravimetric analysis (TGA) : Determines decomposition temperature (>200°C suggests solid-phase stability) .

Q. How can computational modeling predict binding interactions with target proteins?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina to model interactions with active sites (e.g., COX-2 or kinases). Focus on hydrogen bonding with the carboxylic acid and sulfonyl groups.

- Molecular dynamics (MD) : Simulate binding stability over 100 ns trajectories (GROMACS/AMBER).

- Free energy calculations : MM-PBSA/GBSA methods quantify binding affinity (ΔG). Validate with SPR (surface plasmon resonance) experimental data .

Notes

- All methodologies are derived from analogous compounds and generalized experimental best practices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.